molecular formula C13H15ClN2OS B2730885 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide CAS No. 551899-66-2

2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No. B2730885
CAS RN: 551899-66-2
M. Wt: 282.79
InChI Key: MODXYKLCFWAIIU-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide” is a chemical compound with the molecular formula C13H15ClN2OS and a molecular weight of 282.79 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl . This indicates that the molecule contains a benzothiophene ring structure, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds related to 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide have been synthesized and analyzed for their vibrational spectra and electronic properties. Studies have demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), owing to their good light harvesting efficiency (LHE) and favorable free energy of electron injection. These compounds exhibit notable nonlinear optical (NLO) activities, suggesting applications in photonic and electro-optic devices. Molecular docking studies have also been conducted to explore their interactions with biological targets like Cyclooxygenase 1 (COX1), highlighting their potential in drug discovery and development (Mary et al., 2020).

Antimicrobial Evaluation

Another area of application involves the synthesis of novel imines and thiazolidinones derivatives, aiming to evaluate their antimicrobial properties. These derivatives, structurally related to the compound of interest, have been characterized and tested against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Fuloria et al., 2009).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of heterocyclic compounds incorporating the 4-pyridyl moiety. These efforts have led to the creation of aminopyrazoles, bipyridines, and thiadiazoles, showcasing the versatility of related acetamide derivatives in constructing complex molecular architectures. Such compounds have applications in various fields, including materials science and pharmaceuticals, due to their structural diversity and functional properties (Dawood et al., 2011).

properties

IUPAC Name

2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-2-8-3-4-9-10(7-15)13(16-12(17)6-14)18-11(9)5-8/h8H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODXYKLCFWAIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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